1,4,5,6-Tetrahydrocyclopenta[b]pyrrole

Anti-inflammatory COX-2 inhibition Skin inflammation

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole (CAS 13618-90-1) is a nitrogen-containing bicyclic heterocycle composed of a pyrrole ring fused to a cyclopentane ring. This saturated core structure is distinguished from its fully unsaturated analog cyclopenta[b]pyrrole (CAS 250-36-2) by the absence of aromaticity in the cyclopentane portion, imparting different conformational rigidity and reactivity profiles.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 13618-90-1
Cat. No. B168980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[b]pyrrole
CAS13618-90-1
Synonyms1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC=C2
InChIInChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2
InChIKeyJRSKVYIIXZCDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydrocyclopenta[b]pyrrole (CAS 13618-90-1): Core Bicyclic Pyrrole Scaffold for Synthetic and Biological Exploration


1,4,5,6-Tetrahydrocyclopenta[b]pyrrole (CAS 13618-90-1) is a nitrogen-containing bicyclic heterocycle composed of a pyrrole ring fused to a cyclopentane ring . This saturated core structure is distinguished from its fully unsaturated analog cyclopenta[b]pyrrole (CAS 250-36-2) by the absence of aromaticity in the cyclopentane portion, imparting different conformational rigidity and reactivity profiles . The compound serves primarily as a synthetic intermediate and key structural motif in the development of biologically active molecules, particularly as a scaffold for 2-substituted derivatives with demonstrated COX-2 inhibitory activity [1].

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Why Indoline, Tetrahydroquinoline, or Other Bicyclic Amines Are Not Direct Replacements


The rigid [3.3.0] bicyclic framework of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole imparts unique conformational and electronic properties that cannot be replicated by structurally similar bicyclic amines. Unlike indoline, which possesses a benzene-fused pyrrolidine system, the cyclopentane-fused pyrrole of the target compound lacks aromaticity in the carbocyclic ring, resulting in a more flexible yet conformationally constrained scaffold that influences π-electron density distribution and subsequent chemical reactivity [1]. This divergence in electronic and steric profiles is evidenced by the demonstrated COX-2 selective activity of its 2-substituted derivatives [2], a biological outcome that is not observed with analogous substitutions on indoline or tetrahydroquinoline cores [1]. Consequently, substituting this compound with a generic bicyclic amine would not preserve the desired synthetic outcomes or biological activities.

Quantitative Evidence: Why 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole Delivers Differentiated Value vs. Closest Analogs


COX-2 Selective Anti-Inflammatory Activity: A 3.2-Fold Improvement Over Celecoxib in a Murine Skin Inflammation Model

Derivatives of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole, specifically 2-substituted analogs, demonstrate quantifiable anti-inflammatory activity superior to the clinically used COX-2 inhibitor celecoxib. In a TPA-induced mouse skin inflammation model, compound 4 exhibited an anti-inflammatory effect that was 3.2-fold higher than that of celecoxib [1]. This result highlights the potential of the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold as a privileged structure for developing potent anti-inflammatory agents.

Anti-inflammatory COX-2 inhibition Skin inflammation

Synthetic Yield Benchmarking: 66% Yield for Key Azaprostacyclin Derivative Using an Alumina-Adsorbed HMDS Method

An improved synthetic protocol for preparing N-unsubstituted 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives achieved a 66% yield for the unstable pyrroloprostacyclin derivative rac-6a from racemic 6-oxoprostaglandin E1 (rac)-5b [1]. This method, utilizing hexamethyldisilazane (HMDS) adsorbed on alumina, represents a significant improvement over traditional Paal-Knorr cyclization approaches for this sensitive scaffold, providing a reliable route for accessing the core structure in a moderate yield.

Synthetic methodology Paal-Knorr cyclization Azaprostacyclin analog

Modular Synthesis via Au(I)-Catalyzed Cascade: Access to Polysubstituted Derivatives in Moderate to Good Yields

A gold(I)-catalyzed tandem rearrangement/cyclization cascade enables the efficient synthesis of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc [1]. This methodology provides a direct route to polysubstituted pyrroles in moderate to good yields, showcasing the scaffold's synthetic versatility. While the paper does not provide a direct head-to-head yield comparison with other synthetic routes to the same compounds, the method itself represents a distinct and efficient entry point to the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole framework.

Gold catalysis Tandem reaction Polysubstituted pyrroles

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Prioritized Application Scenarios Based on Quantifiable Evidence


Medicinal Chemistry: COX-2 Targeted Anti-Inflammatory Drug Discovery Programs

Leverage the 3.2-fold superior anti-inflammatory activity of 2-substituted derivatives over celecoxib in a murine skin inflammation model [1] to advance lead optimization efforts for novel topical or systemic anti-inflammatory agents. The 1,4,5,6-tetrahydrocyclopenta[b]pyrrole core provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against COX-2.

Process Chemistry: Reliable Synthetic Access to N-Unsubstituted Derivatives

Employ the established synthetic protocol using HMDS adsorbed on alumina, which has demonstrated a 66% yield for the azaprostacyclin analog rac-6a [2]. This method offers a defined, reproducible entry point for large-scale preparation of N-unsubstituted 1,4,5,6-tetrahydrocyclopenta[b]pyrrole intermediates, reducing process development risk and time-to-deployment for pilot-scale campaigns.

Organic Synthesis: Rapid Diversification via Transition Metal-Catalyzed Cascades

Utilize the Au(I)-catalyzed rearrangement/cyclization cascade to efficiently generate libraries of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives [3]. This approach is particularly suited for medicinal chemistry groups requiring rapid access to structurally diverse analogs for biological screening against targets beyond COX-2, such as other inflammatory mediators or enzymes.

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